molecular formula C10H9IN2O2 B6191609 ethyl 7-iodoimidazo[1,2-a]pyridine-2-carboxylate CAS No. 2181821-95-2

ethyl 7-iodoimidazo[1,2-a]pyridine-2-carboxylate

Cat. No.: B6191609
CAS No.: 2181821-95-2
M. Wt: 316.1
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 7-iodoimidazo[1,2-a]pyridine-2-carboxylate is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. This class of compounds is known for its significant applications in medicinal chemistry due to its unique structural features, which include a fused bicyclic system containing nitrogen atoms. These compounds are often used as scaffolds in drug design and development .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 7-iodoimidazo[1,2-a]pyridine-2-carboxylate typically involves the cyclization of 2-aminopyridines with α-bromoketones or α-chloroketones. This reaction can be catalyzed by various metal catalysts such as copper, iron, gold, ruthenium, and palladium . The reaction conditions often require the use of solvents like N,N-dimethylformamide, 1,2-dichloroethane, or acetonitrile, and may involve relatively high temperatures and long reaction times .

Industrial Production Methods

In industrial settings, the synthesis of imidazo[1,2-a]pyridines, including this compound, can be achieved through more efficient and scalable methods. One such method involves the use of NaOH-promoted cycloisomerizations of N-propargylpyridiniums under ambient, aqueous, and metal-free conditions. This approach offers a rapid and high-yielding route to the desired product .

Chemical Reactions Analysis

Types of Reactions

Ethyl 7-iodoimidazo[1,2-a]pyridine-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with alkylpiperazine can yield alkylated imidazo[1,2-a]pyridine derivatives .

Scientific Research Applications

Ethyl 7-iodoimidazo[1,2-a]pyridine-2-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 7-iodoimidazo[1,2-a]pyridine-2-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it can act as an antagonist of neuropeptide S receptors, which are involved in various neurological processes . The compound’s effects are mediated through its ability to bind to these receptors and modulate their activity.

Comparison with Similar Compounds

Ethyl 7-iodoimidazo[1,2-a]pyridine-2-carboxylate can be compared with other similar compounds, such as:

Properties

CAS No.

2181821-95-2

Molecular Formula

C10H9IN2O2

Molecular Weight

316.1

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.